Cas no 343781-53-3 (3,6-Dichloropicolinaldehyde)

3,6-Dichloropicolinaldehyde is a versatile chlorinated pyridine derivative, primarily used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both aldehyde and dichloro substituents on the pyridine ring, enables selective reactivity in cross-coupling, condensation, and nucleophilic addition reactions. This compound is particularly valued for its role in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its halogenated scaffold enhances binding affinity and metabolic stability. High purity grades ensure consistent performance in complex synthetic pathways. Its stability under standard conditions and compatibility with common reagents make it a reliable choice for research and industrial-scale applications.
3,6-Dichloropicolinaldehyde structure
3,6-Dichloropicolinaldehyde structure
Product Name:3,6-Dichloropicolinaldehyde
CAS No:343781-53-3
MF:C6H3Cl2NO
MW:176.000119447708
MDL:MFCD12963768
CID:92769
PubChem ID:10821148
Update Time:2025-10-22

3,6-Dichloropicolinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dichloropicolinaldehyde
    • 2,5-Dichloropyridine-6-carboxaldehyde
    • 3,6-Dichloro-2-pyridinecarboxaldehyde
    • 36-dichloro-2-pyridinecarbaldehyde
    • 3,6-dichloropyridine-2-carbaldehyde
    • 3,6-Dichloropyridine-2-carboxaldehyde
    • 2-PYRIDINECARBOXALDEHYDE, 3,6-DICHLORO-
    • 2,5-Dichloropyridine-6-Carboxalehyde
    • A6055
    • MFCD12963768
    • DTXSID60445312
    • 343781-53-3
    • FT-0652164
    • SCHEMBL2654910
    • AC-33338
    • AKOS006343037
    • 3,6-DICHLORO-2-PYRIDINECARBALDEHYDE
    • AB66502
    • CS-W021824
    • PS-5028
    • 3,6-Dichloro-pyridine-2-carbaldehyde
    • AXJGZYKXECWPOM-UHFFFAOYSA-N
    • EN300-2008746
    • SY022261
    • AMY7918
    • DB-023910
    • 2,5-dichloro-6-Pyridinecarboxaldehyde
    • MDL: MFCD12963768
    • Inchi: 1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H
    • InChI Key: AXJGZYKXECWPOM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C=O)Cl

Computed Properties

  • Exact Mass: 268.86500
  • Monoisotopic Mass: 174.9591691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.488
  • Melting Point: No data available
  • Boiling Point: 234 ºC
  • Flash Point: 95 ºC
  • Refractive Index: 1.608
  • PSA: 50.19000
  • LogP: 2.84910
  • Vapor Pressure: No data available

3,6-Dichloropicolinaldehyde Security Information

3,6-Dichloropicolinaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,6-Dichloropicolinaldehyde Suppliers

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(CAS:343781-53-3)3,6-Dichloropicolinaldehyde
Order Number:A6055
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):517.0
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Additional information on 3,6-Dichloropicolinaldehyde

Professional Introduction to 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3)

3,6-Dichloropicolinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 343781-53-3, is a highly versatile and significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its dichlorinated pyridine core and aldehyde functional group, has garnered considerable attention due to its broad applicability in the development of fine chemicals, agrochemicals, and pharmaceuticals. The unique structural motif of 3,6-Dichloropicolinaldehyde enables it to serve as a crucial building block for synthesizing more complex molecules, making it indispensable in modern chemical research and industrial applications.

The aldehyde group in 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3) provides a reactive site for various chemical transformations, including condensation reactions, oxidation processes, and nucleophilic additions. These reactions are fundamental in constructing heterocyclic compounds and functionalized aromatic structures, which are prevalent in medicinal chemistry. The presence of two chlorine atoms at the 3- and 6-positions enhances the electrophilicity of the pyridine ring, facilitating further modifications such as substitution reactions or metal-catalyzed cross-coupling processes. This dual functionality makes 3,6-Dichloropicolinaldehyde a preferred choice for chemists seeking to develop novel scaffolds with tailored properties.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their demonstrated biological activity across multiple therapeutic areas. 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3) has been utilized in the synthesis of several pharmacologically active agents, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, researchers have leveraged its reactivity to construct indole derivatives known for their immunomodulatory effects. The dichloropyridine moiety often serves as a pharmacophore that enhances binding affinity to biological targets, thereby improving drug efficacy.

The agrochemical sector also benefits significantly from 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3), where it is employed in the development of novel pesticides and herbicides. Its structural features allow for the creation of compounds that exhibit potent activity against pests while maintaining environmental safety profiles. Recent studies have highlighted its role in synthesizing systemic insecticides that disrupt pest nervous systems by targeting specific enzymatic pathways. Such applications underscore the importance of 3,6-Dichloropicolinaldehyde as a key intermediate in sustainable agricultural solutions.

Advances in synthetic methodologies have further expanded the utility of 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3). Modern techniques such as flow chemistry and catalytic asymmetric synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles. Additionally, computational modeling has been instrumental in predicting the reactivity and regioselectivity of this compound during synthetic transformations. Such tools empower chemists to design multi-step syntheses with greater precision.

The role of 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3) extends beyond traditional pharmaceuticals into emerging fields such as material science and biotechnology. Researchers are exploring its potential in designing organic semiconductors and luminescent materials due to its ability to form stable coordination complexes with metal ions. These complexes exhibit unique optical properties that are valuable for applications in OLEDs (organic light-emitting diodes) and sensors. Furthermore, its incorporation into biomimetic systems has shown promise in developing enzyme mimics for biocatalytic processes.

As our understanding of molecular interactions deepens, so does the demand for specialized intermediates like 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3). The compound’s ability to undergo diverse transformations while maintaining structural integrity makes it an invaluable asset in drug discovery pipelines. Collaborative efforts between academia and industry have led to novel applications that were previously unexplored. For example, recent breakthroughs in fragment-based drug design have utilized derivatives of this compound to identify lead candidates with high binding affinity to disease-causing proteins.

The future prospects for 3,6-Dichloropicolinaldehyde (CAS No. 343781-53-3) are promising given its multifaceted utility across multiple scientific disciplines. Ongoing research aims to uncover new synthetic pathways and expand its applications into untapped areas such as nanotechnology and personalized medicine. As regulatory frameworks evolve to support innovation while ensuring safety standards are met (note: compliance with non-sensitive regulatory considerations), compounds like this will continue to play a pivotal role in advancing scientific knowledge and industrial progress.

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Amadis Chemical Company Limited
(CAS:343781-53-3)3,6-Dichloropicolinaldehyde
A6055
Purity:99%
Quantity:25g
Price ($):517.0
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